4-Mercapto-1H-benzo[d]imidazol-2(3H)-one

Catalog No.
S13326881
CAS No.
M.F
C7H6N2OS
M. Wt
166.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Mercapto-1H-benzo[d]imidazol-2(3H)-one

Product Name

4-Mercapto-1H-benzo[d]imidazol-2(3H)-one

IUPAC Name

4-sulfanyl-1,3-dihydrobenzimidazol-2-one

Molecular Formula

C7H6N2OS

Molecular Weight

166.20 g/mol

InChI

InChI=1S/C7H6N2OS/c10-7-8-4-2-1-3-5(11)6(4)9-7/h1-3,11H,(H2,8,9,10)

InChI Key

ZTZIIMRUDZZXSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)S)NC(=O)N2

4-Mercapto-1H-benzo[d]imidazol-2(3H)-one is a sulfur-containing heterocyclic compound that belongs to the benzimidazole family. This compound features a mercapto group (-SH) at the 4-position and a carbonyl group (C=O) at the 2-position, which contributes to its unique chemical properties and biological activities. The molecular formula of this compound is C7H6N2OS, and its structure can be represented as follows:

Structure C7H6N2OS\text{Structure }\quad \text{C}_7\text{H}_6\text{N}_2\text{O}\text{S}

The presence of both sulfur and nitrogen in its structure makes it an interesting candidate for various

, primarily due to its functional groups:

  • Nucleophilic Substitution Reactions: The mercapto group can participate in nucleophilic substitution reactions with alkyl halides, leading to the formation of thioether derivatives.
  • Acylation Reactions: The carbonyl group can react with acyl chlorides or anhydrides to form thioesters or amides.
  • Cyclization Reactions: Under certain conditions, 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one can undergo cyclization to form more complex structures, such as thiazino derivatives when reacted with dibromopropane in the presence of a base .

This compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Studies have shown that derivatives of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one possess:

  • Antimicrobial Properties: Effective against various bacterial strains, showcasing potential as an antibacterial agent .
  • Anticancer Activity: Some derivatives demonstrate cytotoxic effects on cancer cell lines, suggesting a role in cancer therapy .
  • Enzyme Inhibition: It has been identified as an inhibitor of dihydrofolate reductase, an important target in the development of antimicrobial drugs .

Several methods have been developed for synthesizing 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one:

  • From Benzimidazole Derivatives:
    • Starting from 1H-benzimidazole, treatment with hydrogen sulfide in the presence of a catalyst can yield 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one.
  • Alkylation Reactions:
    • The mercapto group can be alkylated using various alkyl halides under basic conditions to form substituted derivatives .
  • Thionation Reactions:
    • The introduction of sulfur via thionation reactions with suitable reagents can also lead to the formation of this compound.

4-Mercapto-1H-benzo[d]imidazol-2(3H)-one has diverse applications across various fields:

  • Pharmaceuticals: As a precursor for synthesizing novel antimicrobial and anticancer agents.
  • Agriculture: Potential use as a fungicide or pesticide due to its antimicrobial properties.
  • Material Science: Its unique chemical properties may allow for applications in developing new materials or coatings.

Interaction studies have shown that 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one interacts with various biological targets, including enzymes involved in metabolic pathways. Its ability to inhibit dihydrofolate reductase has been particularly noted, indicating potential use in treating infections caused by resistant bacterial strains . Additionally, studies on its interaction with cellular proteins suggest it may modulate signaling pathways related to cell proliferation and apoptosis.

Several compounds share structural similarities with 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
2-MercaptobenzimidazoleContains a thiol group at position 2Exhibits strong antimicrobial activity
1-(Phenethylthio)-1H-benzo[d]imidazoleSubstituted at position 1Enhanced lipophilicity and bioactivity
Benzimidazole-2-thioneSulfur atom replaces carbonyl oxygenStronger nucleophilic character
4-(Aminobenzyl)thio-1H-benzimidazoleAmino group at para positionIncreased solubility and potential drug-like properties

Uniqueness of 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one

What sets 4-Mercapto-1H-benzo[d]imidazol-2(3H)-one apart from these similar compounds is its specific combination of a mercapto group and a carbonyl functionality, which enhances its reactivity and biological activity profile. This unique structure allows it to serve as a versatile building block for further synthetic modifications aimed at developing new therapeutic agents.

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

166.02008399 g/mol

Monoisotopic Mass

166.02008399 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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